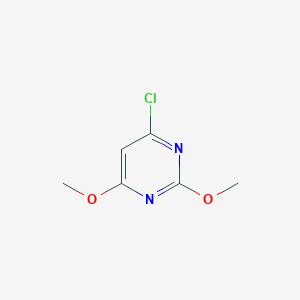

4-クロロ-2,6-ジメトキシピリミジン

概要

説明

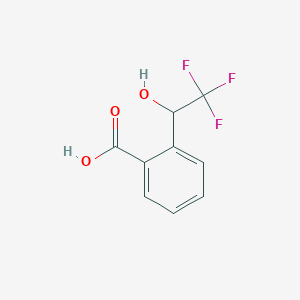

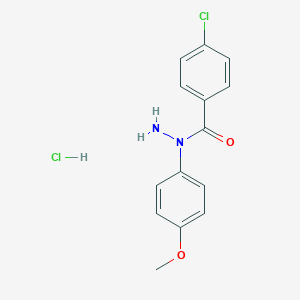

4-Chloro-2,6-dimethoxypyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential applications in pharmaceuticals, agriculture, and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the substitution of halogen atoms with various nucleophiles. For instance, the selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anions has been used to prepare bis[4-chloro-2-pyrimidyl] dichalcogenides . Additionally, 4,6-dimethoxy-2-methylsulfonylpyrimidine has been synthesized through a process involving cyclization, methylation, chlorination, methoxylation, and oxidation, starting from thiourea and diethyl malonate . An alternative green synthesis approach for a related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, uses chloromethane as a methylating agent, which is more economical and environmentally friendly compared to traditional methods .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using X-ray crystallography. The crystal structures of various substituted pyrimidines reveal that the pyrimidine ring is planar, and the substituents can significantly influence the electronic structure and polarization of the molecule . For example, the crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine have been determined, providing insights into the molecular conformation and interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including lithiation, demethoxylation, and reactions with carboxylic acids to form cocrystals. The reactivity of the pyrimidine ring allows for the introduction of fluoroalkyl groups, as demonstrated in the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives . Moreover, the formation of cocrystals with carboxylic acids showcases the ability of pyrimidine derivatives to engage in hydrogen bonding, which is crucial for molecular recognition processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-2,6-dimethoxypyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's polarity, solubility, and reactivity. For example, the introduction of a methylsulfonyl group can enhance the solubility and reactivity of the pyrimidine derivative, making it a valuable intermediate for further chemical transformations . The crystallographic data, such as unit cell dimensions and space group, provide additional information on the solid-state properties of these compounds .

科学的研究の応用

有機合成

4-クロロ-2,6-ジメトキシピリミジン: は、有機合成における重要な中間体です。 これは、多くの医薬品や農薬における重要な構造である、様々なピリミジン誘導体の調製に使用されます . この化合物の反応性、特にクロロ基とメトキシ基は、様々な分子構造を作成するための選択的な置換を可能にします。

製薬研究

製薬研究において、4-クロロ-2,6-ジメトキシピリミジンは、薬物候補の合成のためのビルディングブロックとして役立ちます。 これは、抗ウイルス、抗菌、抗癌活性を有する可能性のある化合物の創出に関与しています . その修飾は、様々な生物活性についてスクリーニングできる新しい分子につながります。

農学

この化合物は、除草剤や殺虫剤の合成のための前駆体として、農学において応用されています . その変換生成物は、環境における除草剤の挙動や分解に影響を与え、その効力や環境への影響に影響を与える可能性があります。

材料科学

材料科学において、4-クロロ-2,6-ジメトキシピリミジンは、特定の電子特性や光学特性を有する新しい材料を開発するために使用されます。 これは、有機発光ダイオード (OLED) やその他の電子デバイスの一部を形成するポリマーや小分子に組み込むことができます .

分析化学

分析化学者は、4-クロロ-2,6-ジメトキシピリミジンを、クロマトグラフィー法や分光分析における標準品や試薬として使用します。 これは、複雑な混合物の同定と定量化、および反応機構の研究に役立ちます .

環境への応用

この化合物は、生態系における有機分子の輸送と運命を研究するために使用される可能性のある、環境への応用においても重要です。 その挙動を理解することは、関連する化学物質の環境における使用に関連するリスクを評価するのに役立ちます .

触媒

4-クロロ-2,6-ジメトキシピリミジン: は、様々な化学反応において、配位子または触媒として作用することができます。 その構造により、金属に結合し、精密化学品の合成など、産業プロセスにおいて重要な変換を促進することができます .

ナノテクノロジー

最後に、ナノテクノロジーの分野では、研究者は4-クロロ-2,6-ジメトキシピリミジンをナノスケール構造の創出に使用することを検討しています。 これらの構造は、薬物送達システムからナノエレクトロニクスデバイスの構成要素まで、幅広い用途が期待されます .

作用機序

Target of Action

4-Chloro-2,6-dimethoxypyrimidine is a chemical compound that is widely used in chemical fields such as medical intermediates

Mode of Action

It is known that the compound is involved in various chemical reactions during its synthesis .

Biochemical Pathways

It is known that the compound plays a significant role in various chemical reactions, indicating that it may influence multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Given its use in various chemical reactions, it can be inferred that the compound likely interacts with multiple molecular targets and induces a range of cellular responses .

Action Environment

It is known that the compound’s synthesis involves reactions at various temperatures , suggesting that temperature may influence its stability and efficacy.

Safety and Hazards

特性

IUPAC Name |

4-chloro-2,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRTJRDRWKAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212561 | |

| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6320-15-6 | |

| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6320-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,6-dimethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-chloro-2,6-dimethoxypyrimidine be used in the synthesis of biologically active compounds?

A: Yes, 4-chloro-2,6-dimethoxypyrimidine serves as a valuable starting material for synthesizing various compounds, including those with potential biological activity. One example is its use in preparing a series of 3-alkyl phosphate derivatives of 4,5,6,7-tetrahydro-1-D-ribityl-1H-pyrazolo[3,4-d]pyrimidinedione, which act as inhibitors of lumazine synthase [].

Q2: How does the reactivity of 4-chloro-2,6-dimethoxypyrimidine compare to other halopyrimidines?

A: Compared to other halopyrimidines, 4-chloro-2,6-dimethoxypyrimidine exhibits unique reactivity. While some halopyrimidines readily undergo nucleophilic substitution with hydroxylamine, 4-chloro-2,6-dimethoxypyrimidine does not participate in this reaction []. Additionally, under conditions where other 2-halopyrimidines undergo dehalogenation with hot hydriodic acid, 4-chloro-2,6-dimethoxypyrimidine undergoes hydrolysis to yield 6-iodouracil [].

Q3: Can 4-chloro-2,6-dimethoxypyrimidine be modified through metallation reactions?

A: Yes, 4-chloro-2,6-dimethoxypyrimidine can be lithiated using lithium 2,2,6,6-tetramethylpiperidide. This lithiated derivative serves as a versatile intermediate for further modifications. It can react with various electrophiles like carbonyl derivatives, iodine, and trimethyltin chloride, expanding the possibilities for synthesizing structurally diverse compounds, including analogues of trimethoprim and bacimethrin [].

Q4: Are there alternative synthetic routes to derivatives of 4-chloro-2,6-dimethoxypyrimidine?

A: Yes, alternative synthetic approaches can be considered. For example, while 2-chloro-4-methoxy-pyrimidine can be used as a precursor to uracil via reaction with hot hydriodic acid, direct synthesis of uracil from 5-chlorouracil under the same conditions offers a more straightforward route []. This highlights the potential for exploring alternative synthetic pathways to target specific derivatives efficiently.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)